Ethyl 6-(4-bromophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(4-bromophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-bromophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-bromophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: 6-(4-bromophenyl)-6-oxohexanoic acid.
Reduction: 6-(4-bromophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(4-bromophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-bromophenyl)-6-oxohexanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid. The bromophenyl group can interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
- Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
- Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
- Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Comparison: Ethyl 6-(4-bromophenyl)-6-oxohexanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Biological Activity
Ethyl 6-(4-bromophenyl)-6-oxohexanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a six-carbon chain with a keto group and a para-bromophenyl substituent. Its molecular formula is C14H17BrO3, and it has a molecular weight of approximately 313.19 g/mol. The presence of the bromine atom is significant as brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Claisen Condensation : This method involves the reaction of an ester with a carbonyl compound in the presence of a base catalyst.
- Malonic Ester Synthesis : This approach allows for the introduction of the bromophenyl group while forming the hexanoate backbone.
These synthetic routes highlight the versatility in producing this compound for research and application purposes.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate various biological activities, including antimicrobial properties. Studies have shown that brominated compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. The compound's ability to influence these pathways could make it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
The presence of the bromophenyl group is particularly significant, as it may enhance the compound's ability to modulate inflammatory responses. This property is crucial for developing anti-inflammatory agents that target chronic inflammation-related diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Ethyl 6-(3-bromophenyl)-6-oxohexanoate | Similar structure but with a different bromine position | Potentially different biological activity due to substitution |
Methyl 6-(4-nitrophenyl)-6-oxohexanoate | Contains a nitrophenyl group instead of bromophenyl | Enhanced solubility and different reactivity |
Ethyl 4-(4-bromophenyl)-2-oxocyclohexane | Cyclohexane structure with similar functional groups | Unique ring structure affecting reactivity |
This comparison illustrates how variations in substituents can lead to distinct properties and activities, emphasizing the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antimicrobial Studies : A study demonstrated that ethyl derivatives exhibited significant antibacterial activity against various strains, indicating their potential as therapeutic agents.
- Cancer Research : In vitro assays revealed that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting their role as potential anticancer agents.
- Inflammation Modulation : Research indicated that these compounds could reduce inflammatory markers in animal models, supporting their use in treating inflammatory diseases.
These findings underscore the need for further research into the mechanisms underlying these biological activities and their applications in drug development .
Properties
IUPAC Name |
ethyl 6-(4-bromophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUTCKEBKXFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645508 |
Source
|
Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412022-61-8 |
Source
|
Record name | Ethyl 6-(4-bromophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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